N-cycloheptyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Description
N-cycloheptyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives.
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H25N3O3/c27-21(24-19-10-6-1-2-7-11-19)16-28-20-14-12-18(13-15-20)23-25-22(26-29-23)17-8-4-3-5-9-17/h3-5,8-9,12-15,19H,1-2,6-7,10-11,16H2,(H,24,27) |
InChI Key |
RNJNQVCSUQVAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate amidoximes with nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Coupling with phenoxy acetamide: The oxadiazole derivative is then coupled with phenoxy acetamide using reagents like dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like halides, amines, or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cycloheptyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Material Science: It is used in the development of high-energy materials and as a component in advanced polymers.
Pharmaceuticals: The compound’s derivatives are explored for their therapeutic properties and drug development.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
N-cycloheptyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can be compared with other oxadiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
